molecular formula C15H14ClNO2 B1331501 (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine CAS No. 423736-31-6

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine

Cat. No.: B1331501
CAS No.: 423736-31-6
M. Wt: 275.73 g/mol
InChI Key: MDUBCBQYZLTKFR-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound consists of a benzodioxole ring and a chlorobenzylamine moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1,3-Benzodioxol-5-ylmethyl)amine: Lacks the chlorobenzyl group, resulting in different chemical properties.

    (3-Chlorobenzyl)amine: Lacks the benzodioxole ring, leading to distinct reactivity and applications.

    (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine: Similar structure but with a different position of the chlorine atom, affecting its chemical behavior.

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is unique due to the presence of both the benzodioxole ring and the chlorobenzylamine moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUBCBQYZLTKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356685
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423736-31-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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